1-(ベンゼンスルホニル)アゼチジン-3-カルボン酸メチル

説明

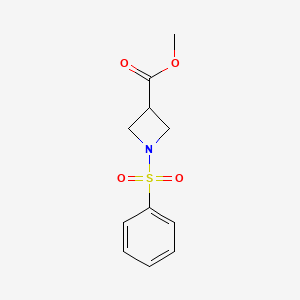

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a chemical compound with the molecular formula C11H13NO4S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

科学的研究の応用

Medicinal Chemistry Applications

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate serves as a versatile scaffold in the development of pharmaceutical agents. Its derivatives have shown promise in targeting various biological pathways:

- Anti-Cancer Agents : Compounds derived from azetidine frameworks, including methyl 1-(benzenesulfonyl)azetidine-3-carboxylate, have been explored for their ability to inhibit cancer cell proliferation. For instance, azetidine-3-carboxylic acid derivatives have been integrated into sphingosine-1-phosphate receptor agonists, which are potential treatments for multiple sclerosis and other inflammatory diseases .

- Bcl-2 Inhibitors : Research indicates that modifications of azetidine derivatives can enhance their binding affinity to Bcl-2 and Bcl-xL proteins, which are crucial targets in cancer therapy. The structure-based optimization of these compounds has led to the identification of potent inhibitors that demonstrate significant anti-tumor activity in xenograft models .

Synthesis Methodologies

The synthesis of methyl 1-(benzenesulfonyl)azetidine-3-carboxylate involves several strategies that enhance its accessibility and functionalization:

- Diverse Synthetic Routes : Recent studies have developed efficient synthetic pathways for azetidine derivatives through amination and cyclization reactions. These methods allow for the rapid generation of various functionalized azetidines, which can be tailored for specific applications in drug discovery .

- Building Block Approach : The compound is often utilized as a building block in the synthesis of more complex molecules. Its ability to act as a rigidifying moiety or linking fragment facilitates the construction of diverse chemical entities, making it valuable in medicinal chemistry .

Case Studies

Several case studies illustrate the practical applications and effectiveness of methyl 1-(benzenesulfonyl)azetidine-3-carboxylate:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(benzenesulfonyl)azetidine-3-carboxylate typically involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. This reaction is often carried out under microwave irradiation using alumina as a solid support . The process is efficient and general, allowing for the preparation of various 1-arenesulfonylazetidines.

Industrial Production Methods

While specific industrial production methods for methyl 1-(benzenesulfonyl)azetidine-3-carboxylate are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and solid supports like alumina can be scaled up for industrial applications, ensuring efficient production.

化学反応の分析

Types of Reactions

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinyl derivatives, and various substituted azetidines, depending on the specific reagents and conditions used.

作用機序

The mechanism of action of methyl 1-(benzenesulfonyl)azetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The azetidine ring provides a rigid framework that can enhance binding affinity and specificity.

類似化合物との比較

Similar Compounds

- Methyl 1-(methylsulfonyl)-3-azetidinecarboxylate

- 3-Azetidinecarboxylic acid

- 1-Boc-azetidine-3-carboxylic acid methyl ester

Uniqueness

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives.

生物活性

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. The presence of the benzenesulfonyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that azetidine derivatives can inhibit cancer cell proliferation. For instance, studies on related azetidine compounds have shown efficacy against human breast cancer cell lines (MDA-MB-231 and MDA-MB-468), with IC50 values indicating significant growth inhibition at micromolar concentrations .

- Antimicrobial Properties : Compounds with sulfonyl groups have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Effects : Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate has been linked to anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.

The biological activity of methyl 1-(benzenesulfonyl)azetidine-3-carboxylate can be attributed to several mechanisms:

- Cell Membrane Permeability : The methyl ester form of azetidines generally exhibits improved cellular uptake compared to their carboxylic acid counterparts. This enhanced permeability allows for greater intracellular concentrations of the active compound, facilitating its therapeutic effects .

- Targeting Specific Pathways : Studies suggest that azetidine derivatives may interact with specific signaling pathways, such as the STAT3 pathway, which is crucial in many cancers. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of methyl 1-(benzenesulfonyl)azetidine-3-carboxylate and related compounds:

-

Anticancer Activity Study :

- In vitro assays demonstrated that methyl esters of azetidine derivatives showed enhanced activity against breast cancer cells compared to their acid forms. For example, one study reported an IC50 value of 0.77 μM for a related compound against STAT3 activity, correlating with reduced cell viability at similar concentrations .

-

Antimicrobial Efficacy :

- A study evaluating the antimicrobial properties found that methyl 1-(benzenesulfonyl)azetidine-3-carboxylate exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL depending on the bacterial strain tested.

Data Tables

| Biological Activity | Mechanism of Action | IC50 / MIC Values |

|---|---|---|

| Anticancer | Inhibition of STAT3 pathway | IC50 = 0.77 μM |

| Antimicrobial | Disruption of cell wall synthesis | MIC = 12.5 - 50 μg/mL |

| Anti-inflammatory | Modulation of pro-inflammatory cytokines | N/A |

特性

IUPAC Name |

methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-11(13)9-7-12(8-9)17(14,15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQDUKAKDSLZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716509 | |

| Record name | Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334499-99-8 | |

| Record name | Methyl 1-(benzenesulfonyl)azetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。